

# Cobimetinib protein binding and half-life

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## Compound Focus: Cobimetinib

CAS No.: 934660-93-2

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## Cobimetinib Pharmacokinetic Profile

Parameter	Summary of Data
Protein Binding	95% bound to plasma proteins [1].
Elimination Half-Life	Mean of 44 hours [1].
Bioavailability	46.2% absolute oral bioavailability [2].
Routes of Excretion	Feces (76-77%), Urine (17.9-18%) [1].
Primary Metabolic Pathways	Oxidation (mostly via CYP3A4) and glucuronidation (via UGT2B7) [1] [2].

## Metabolism and Excretion

A human radiolabeled study provided a definitive account of the drug's disposition [2]. The diagram below illustrates the experimental workflow and key findings from this study.



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The study also used **Physiologically Based Pharmacokinetic (PBPK) modeling** to determine that intestinal metabolism contributes significantly to the drug's first-pass effect [2].

## Experimental Protocols for Key Findings

### Human Mass Balance and Metabolism Study [2]

- **Objective:** To definitively characterize the absorption, metabolism, and excretion of **cobimetinib** in humans.
- **Design:** A single-center, open-label study where six healthy male subjects received a single 20 mg oral dose of [<sup>14</sup>C]**cobimetinib**.
- **Methodology:**
  - **Sample Collection:** Serial blood, plasma, urine, and feces samples were collected for up to 17 days post-dose.
  - **Analysis:** Total radioactivity was measured in all samples. Metabolite identification and profiling were performed in plasma, urine, and feces using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and radiometric detection.
- **Key Measurements:** Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters for total radioactivity and parent drug, and identification of metabolite structures and abundances.

### In Vitro and In Vivo Transporter Studies [3]

- **Objective:** To determine if **cobimetinib** is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp), which limit brain penetration.
- **In Vitro Methodology:**
  - **Cell Models:** Used Madin-Darby canine kidney (MDCKII) cells transfected with human MDR1 (P-gp) or mouse Bcrp1.
  - **Assay:** Measured the directional transport (basolateral-to-apical vs. apical-to-basolateral) of **cobimetinib** across cell monolayers. The involvement of transporters was confirmed using specific inhibitors (e.g., elacridar for P-gp).
- **In Vivo Methodology:**
  - **Animal Models:** Used wild-type, Mdr1a/b(-/-) (P-gp knockout), Bcrp1(-/-), and triple-knockout mice.
  - **Procedure:** Administered **cobimetinib** orally or intravenously. Collected plasma and brain tissue at designated time points to measure drug concentrations and calculate the brain-to-plasma ratio (K<sub>p</sub>).
  - **Pharmacodynamic Assessment:** Measured the inhibition of phosphorylated ERK (pERK) in brain tissue as a marker of MEK target engagement.

## Implications of Pharmacokinetic Properties

- **Half-life and Dosing:** The **44-hour half-life** supports the standard regimen of 21 days on/7 days off, allowing sustained target inhibition while managing toxicity [1] [4].
- **Transporter Effects:** As a **P-gp substrate**, **cobimetinib** has limited brain penetration, which may reduce efficacy against brain metastases but could also lower the risk of CNS-related adverse effects [3].
- **Drug-Drug Interactions:** As a substrate for **CYP3A4**, co-administration with strong or moderate CYP3A4 inhibitors or inducers will significantly alter **cobimetinib** exposure, necessitating dosage adjustments [5].

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## References

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